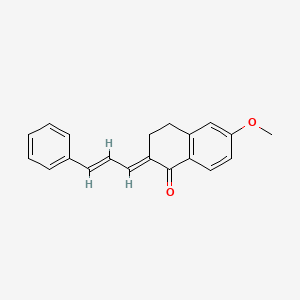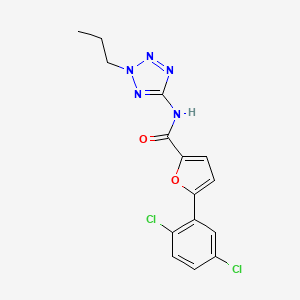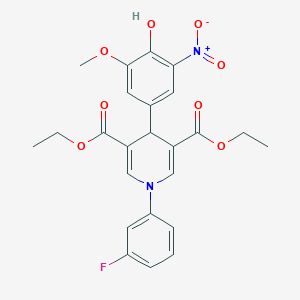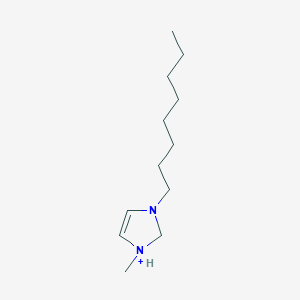
6-methoxy-2-(3-phenyl-2-propenylidene)-3,4-dihydro-1(2H)-naphthalenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cinnamylidene-6-methoxy-3,4-dihydronaphthalen-1-one is a member of tetralins.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
6-Methoxy-2-(3-phenyl-2-propenylidene)-3,4-dihydro-1(2H)-naphthalenone has been a subject of study primarily in the synthesis of complex organic compounds. For instance, Nazarov et al. (1956) explored its synthesis in the context of creating steroid analogs, highlighting its potential in developing compounds structurally related to steroids (Nazarov et al., 1956). Similar studies by the same authors in 1958 and 1953 further delve into its use in steroid synthesis, emphasizing the compound's versatility in organic chemistry (Nazarov et al., 1958); (Nazarov et al., 1953).
Applications in Aromatic Compound Synthesis
The compound's role in the synthesis of aromatic sesquiterpenes has been investigated, as demonstrated by Adachi and Mori (1983). They utilized it in the Grignard reaction, leading to the creation of sesquiterpenes, indicating its potential in synthesizing complex aromatic structures (Adachi & Mori, 1983).
Reactions and Rearrangements
Research by Tanoue and Terada (1987) showcased the compound's involvement in Fries rearrangement reactions, contributing to the understanding of its behavior under specific chemical conditions (Tanoue & Terada, 1987). Additionally, Collins et al. (1994) studied its unique base-catalyzed rearrangements, further illuminating its reactivity and potential in organic synthesis (Collins, Fallon, & Skene, 1994).
Propriétés
Formule moléculaire |
C20H18O2 |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
(2E)-6-methoxy-2-[(E)-3-phenylprop-2-enylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C20H18O2/c1-22-18-12-13-19-17(14-18)11-10-16(20(19)21)9-5-8-15-6-3-2-4-7-15/h2-9,12-14H,10-11H2,1H3/b8-5+,16-9+ |
Clé InChI |
MLILABITTOVKMW-ZCPHBQKFSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/CC2 |
SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)CC2 |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)CC2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[4-(Dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy]benzoic acid methyl ester](/img/structure/B1225851.png)
![2-[2-[(4-Phenylphenyl)methylamino]ethylamino]ethanol](/img/structure/B1225857.png)
![N-(4-Acetyl-phenyl)-4-[(E)-3-(4-fluoro-phenyl)-3-oxo-propenylamino]-benzenesulfonamide](/img/structure/B1225858.png)
![N-[(2-ethyl-1-piperidinyl)-sulfanylidenemethyl]-4-nitrobenzamide](/img/structure/B1225859.png)
![4-Methyl-3-(4-morpholinylsulfonyl)benzoic acid [3-[[oxo(thiophen-2-yl)methyl]amino]phenyl] ester](/img/structure/B1225861.png)
![2-[5-[(E)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1225862.png)

![N-[2-[4-[(4-chlorophenyl)-oxomethyl]-1-piperazinyl]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1225867.png)

![5-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxymethyl]-2-furancarboxylic acid methyl ester](/img/structure/B1225869.png)

![4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid (4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl) ester](/img/structure/B1225876.png)

![N-(2-methylpropyl)-1-[(4-phenylmethoxyphenyl)methyl]-4-piperidinecarboxamide](/img/structure/B1225878.png)